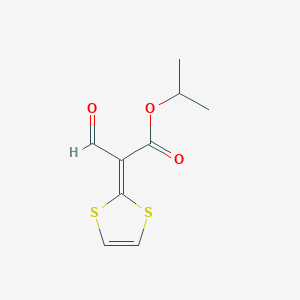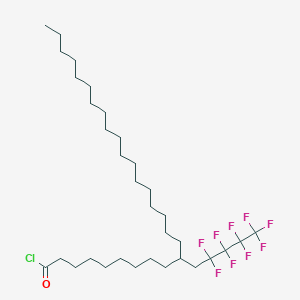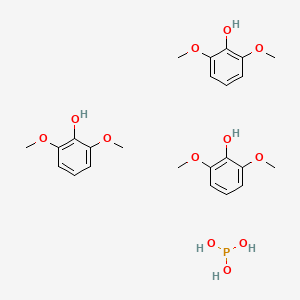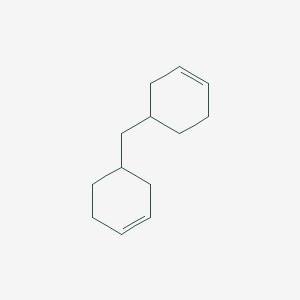
4,4'-Methylenedi(cyclohex-1-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenedi(cyclohex-1-ene) is an organic compound with the molecular formula C10H16. It is also known by other names such as α-Terpinolene and p-Mentha-1,4(8)-diene . This compound is characterized by its cyclohexene structure with a methylene bridge connecting two cyclohexene rings.
Preparation Methods
The synthesis of 4,4’-Methylenedi(cyclohex-1-ene) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the methylene bridge . Industrial production methods typically involve catalytic processes to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Chemical Reactions Analysis
4,4’-Methylenedi(cyclohex-1-ene) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
4,4’-Methylenedi(cyclohex-1-ene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Methylenedi(cyclohex-1-ene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Comparison with Similar Compounds
4,4’-Methylenedi(cyclohex-1-ene) can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar cyclohexene structure but with a methyl group instead of a methylene bridge.
3-Methylcyclohexene: Another isomer with a methyl group at a different position on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of 4,4’-Methylenedi(cyclohex-1-ene) lies in its methylene bridge, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts.
Properties
CAS No. |
461024-88-4 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)cyclohexene |
InChI |
InChI=1S/C13H20/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
InChI Key |
ATXFEHGXHXSMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CC2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


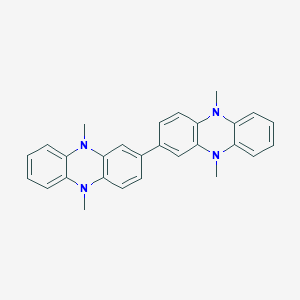

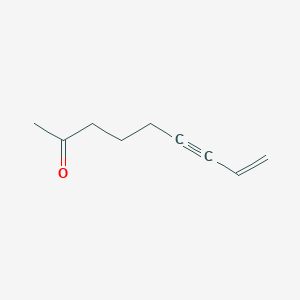
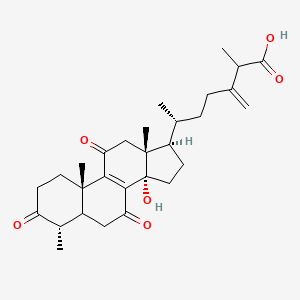
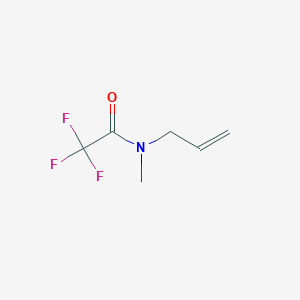
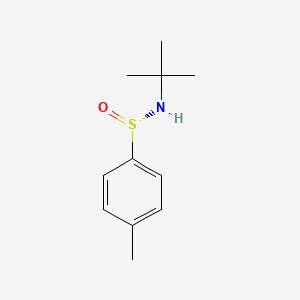
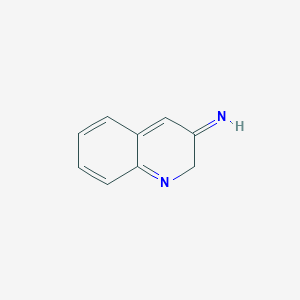
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
